![molecular formula C7H12O3 B6150380 4-Pentenoic acid, 2-hydroxy-, ethyl ester, (S)- CAS No. 104196-81-8](/img/no-structure.png)
4-Pentenoic acid, 2-hydroxy-, ethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl esters are a type of compound formed from an alcohol and a carboxylic acid in a reaction known as esterification . They are commonly used in a variety of applications, including as solvents and in the production of plastics and resins .
Synthesis Analysis
The synthesis of ethyl esters typically involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst . This is a reversible reaction, and the ester is often distilled off as soon as it forms to prevent the reverse reaction from occurring .Molecular Structure Analysis
The molecular structure of ethyl esters involves an ester functional group, which consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The exact structure would depend on the specific alcohol and carboxylic acid used in the synthesis .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The exact reactions would depend on the specific ester and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure and the functional groups it contains .Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other compounds or systems. For pharmaceutical compounds, this often refers to how the compound interacts with biological systems or processes. Without specific information on “ethyl (2S)-2-hydroxypent-4-enoate”, it’s difficult to provide a detailed mechanism of action .
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2S)-2-hydroxypent-4-enoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl acrylate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium hydroxide to form the sodium salt of ethyl acetoacetate.", "Step 2: Methyl acrylate is added to the reaction mixture and heated to form the Michael adduct.", "Step 3: The Michael adduct is hydrolyzed with hydrochloric acid to form the corresponding acid.", "Step 4: The acid is then esterified with ethanol to form the ethyl ester.", "Step 5: The ethyl ester is then treated with sodium hydroxide to form the sodium salt of the acid.", "Step 6: The sodium salt is then acidified with hydrochloric acid to form the final product, ethyl (2S)-2-hydroxypent-4-enoate." ] } | |
CAS-Nummer |
104196-81-8 |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethyl (2S)-2-hydroxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3/t6-/m0/s1 |
InChI-Schlüssel |
BHBWGDPROGTKMS-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC=C)O |
Kanonische SMILES |
CCOC(=O)C(CC=C)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.